N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide, with the chemical formula C24H23N3O4, is a fascinating compound. It belongs to the class of hydrazones and exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes:
One-Pot Synthesis:
Other Derivatives:
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, such as hydrazone derivatives and substituted benzamides.
Scientific Research Applications
Chemistry: Investigated for its reactivity and potential as a building block in organic synthesis.
Biology: May serve as a probe in biological studies due to its hydrazone functionality.
Medicine: Research explores its potential as an antitumor agent or other therapeutic applications.
Industry: Could find use in materials science or drug development.
Mechanism of Action
The precise mechanism remains an active area of study. its hydrazone moiety suggests interactions with biomolecules, possibly affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: The combination of benzylidene, hydrazino, and oxoethyl groups sets it apart.
Similar Compounds: Other hydrazone derivatives, such as N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-(methoxyphenyl)benzamide, exhibit related properties.
Properties
CAS No. |
767302-99-8 |
---|---|
Molecular Formula |
C23H20ClN3O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-chloro-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c24-21-12-5-4-11-20(21)23(29)25-15-22(28)27-26-14-18-9-6-10-19(13-18)30-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+ |
InChI Key |
BLRCQBDVZMLZDQ-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.